Synthesis of 1,1,1-Trichloro-2,2,2-trifluoroethane from Perchloroethylene: An In-depth Technical Guide
Synthesis of 1,1,1-Trichloro-2,2,2-trifluoroethane from Perchloroethylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) from perchloroethylene. The primary industrial route involves a two-stage process: the initial fluorination of perchloroethylene to produce a mixture of chlorofluorocarbon isomers, followed by the catalytic isomerization of the more prevalent 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to the desired 1,1,1-trichloro-2,2,2-trifluoroethane. This document details the experimental protocols for these key steps, presents quantitative data for process optimization, and illustrates the experimental workflow.
Process Overview
The conversion of perchloroethylene to 1,1,1-trichloro-2,2,2-trifluoroethane is a significant process in the synthesis of fluorinated compounds. Perchloroethylene serves as a fundamental raw material for the production of various chlorofluorocarbons (CFCs), including trichlorotrifluoroethane.[1] The direct synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane from perchloroethylene often results in a mixture of isomers, primarily CFC-113 and CFC-113a, which are challenging to separate due to their close boiling points.[2] Consequently, a common industrial strategy involves the isomerization of the more readily available CFC-113 isomer into the desired CFC-113a.
An alternative pathway involves the synthesis of the intermediate 1-chloro-2,2,2-trifluoroethane, which is then chlorinated to yield the final product.[3]
Experimental Protocols
Stage 1: Fluorination of Perchloroethylene
The initial step involves the reaction of perchloroethylene with hydrogen fluoride (B91410) (HF) in the presence of a catalyst to produce a mixture of trichlorotrifluoroethane isomers.
Catalysts:
-
Zirconium fluoride[4]
-
Hafnium[4]
-
Antimony pentachloride (SbClₓFᵧ) has been used in similar fluorination reactions of chlorinated ethylenes.[5]
A detailed experimental protocol for this initial fluorination step is proprietary and not extensively published in open literature. However, the general principle involves a halogen exchange reaction under elevated temperature and pressure.
Stage 2: Gas-Phase Isomerization of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) to 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)
This key step addresses the challenge of isomer separation by converting the more abundant CFC-113 into the desired CFC-113a.
Experimental Setup: A fixed or fluidized bed reactor is loaded with an aluminum fluoride (AlF₃) catalyst. Gaseous CFC-113, optionally diluted with an inert gas such as nitrogen or helium, is passed through the catalyst bed.[6][7]
Reaction Conditions:
-
Temperature: 50°C to 280°C, with an optimal range of 100°C to 160°C.[6][7]
-
Feed Rate: The weight ratio of CFC-113 to the catalyst per hour is maintained in the range of 0.5 to 1.5.[6][7]
Product Separation: The product stream, containing CFC-113a, unreacted CFC-113, and any byproducts, is collected and purified. Given the high conversion rates achievable, the need for extensive separation of the starting isomer is minimized.[6]
Alternative Route: Chlorination of 1-chloro-2,2,2-trifluoroethane
An alternative synthesis route involves the chlorination of 1-chloro-2,2,2-trifluoroethane.
Experimental Protocol: This liquid-phase reaction is conducted in the presence of a chemical free-radical initiator.
Reaction Conditions:
-
Reactants: 1-chloro-2,2,2-trifluoroethane and chlorine.[3]
-
Free Radical Initiator: Azo compounds, such as azobisisobutyronitrile, or aroyl peroxides.[3]
-
Temperature: 50°C to 120°C, with a preferred range of 80°C to 110°C.[3]
-
Pressure: 1 to 20 bar, with a preferred range of 5 to 15 bar.[3]
Product Separation: The final product, 1,1,1-trichloro-2,2,2-trifluoroethane, is separated from unreacted starting materials and byproducts, such as 1,1-dichloro-2,2,2-trifluoroethane, by fractional distillation. The unreacted components can be recycled back into the reactor.[3]
Data Presentation
The following tables summarize the quantitative data for the key isomerization and chlorination reactions.
Table 1: Isomerization of CFC-113 to CFC-113a [6]
| Reaction Temperature (°C) | Conversion of CFC-113 (%) | Selectivity to CFC-113a (%) |
| 107 | High (Residual CFC-113: 0.97% of mixture) | 78.7 |
| 118 | High | - |
| 131 | High | - |
| 153 | High | - |
| 183 | High | Decreased but acceptable |
Note: Specific conversion and selectivity values at all temperatures were not detailed in the source material, but the trend indicates an optimal temperature range between 100°C and 160°C for maximizing selectivity.
Table 2: Chlorination of 1-chloro-2,2,2-trifluoroethane [3]
| Parameter | Value |
| Temperature Range | 50 - 120 °C |
| Optimal Temperature | 80 - 110 °C |
| Pressure Range | 1 - 20 bar |
| Optimal Pressure | 5 - 15 bar |
| Catalyst | Free radical initiator (e.g., azobisisobutyronitrile) |
| Product Separation | Fractional Distillation |
Mandatory Visualizations
Caption: Workflow for the synthesis of CFC-113a from perchloroethylene.
Caption: Alternative synthesis route for CFC-113a.
References
- 1. CN1282723A - Process for preparing 1,1,1-trichloro-2-chloroethone - Google Patents [patents.google.com]
- 2. ozone.unep.org [ozone.unep.org]
- 3. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 4. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 6. US6791001B2 - Process to obtain CFC 113a from CFC 113 - Google Patents [patents.google.com]
- 7. EP1231196A1 - A process to obtain CFC 113a from CFC 113 - Google Patents [patents.google.com]
